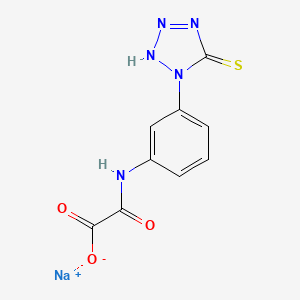
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate is a heterocyclic organic compound with the molecular formula C9H9N5OSNa. It is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate typically involves the reaction of 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)aniline with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic acid sodium salt
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 2-(methylsulfanyl)-N-(3-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide
Uniqueness
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate stands out due to its specific structural features, such as the presence of both a tetrazole ring and an acetamidate group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
57116-72-0 |
|---|---|
Formule moléculaire |
C9H6N5NaO3S |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
sodium;2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]acetate |
InChI |
InChI=1S/C9H7N5O3S.Na/c15-7(8(16)17)10-5-2-1-3-6(4-5)14-9(18)11-12-13-14;/h1-4H,(H,10,15)(H,16,17)(H,11,13,18);/q;+1/p-1 |
Clé InChI |
UHADYTHGTLOICT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




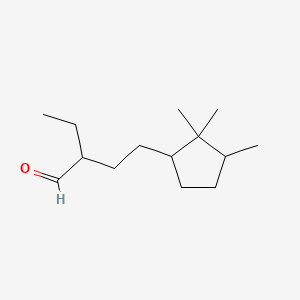

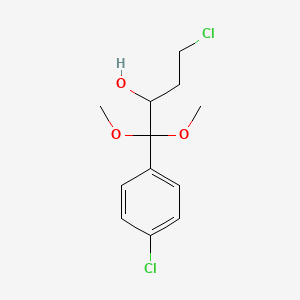
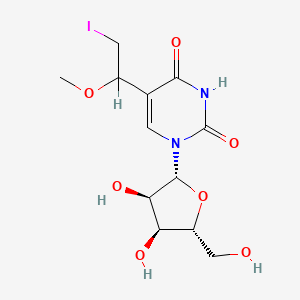

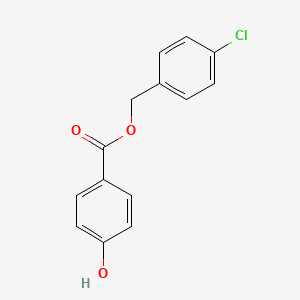
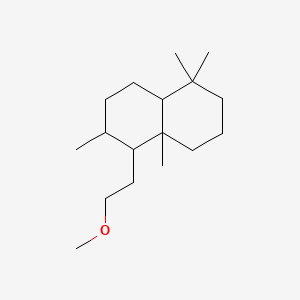
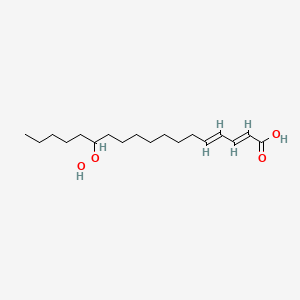
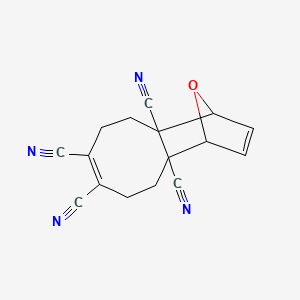
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
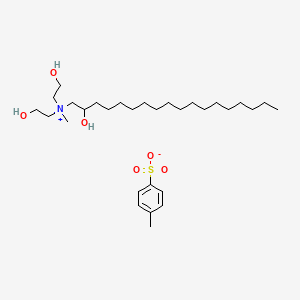
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
